N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide" is a heterocyclic compound that appears to be related to a class of compounds with potential biological activity. Heterocyclic compounds containing pyrido[2,3-d]pyrimidin moieties are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the synthesis of N-pyridyl benzamide derivatives has been reported to involve the identification of active compounds in animal models of epilepsy and pain . Another study describes the cobalt-catalyzed carbonylative synthesis of phthalimide derivatives from N-(pyridin-2-ylmethyl)benzamides, indicating the versatility of benzamide derivatives in chemical synthesis . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, FT-IR, and MS, as well as X-ray diffraction . The crystal structure of these compounds is often confirmed by X-ray diffraction, which is consistent with the molecular structure optimized using DFT calculations . This suggests that a similar approach could be used to analyze the molecular structure of "N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide".
Chemical Reactions Analysis
The chemical reactivity of related heterocyclic compounds has been studied, with some compounds undergoing methylation to enhance their biological properties . Additionally, reactions with hydroxylamine hydrochloride have been shown to result in rearranged cyclization products . These studies provide insights into the types of chemical reactions that the compound may undergo, which could be useful for further functionalization or modification of its structure to enhance its biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide" are not detailed in the provided papers, related compounds have been characterized in terms of their molecular geometry, vibrational wavenumbers, chemical shifts, molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
One study describes the design, synthesis, and biological evaluation of a compound as a selective histone deacetylase (HDAC) inhibitor. This compound, by inhibiting HDACs 1-3 and 11, blocks cancer cell proliferation and induces apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).
Electrophoretic Separation
Another study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the compound's utility in quality control for pharmaceuticals (Ye et al., 2012).
Inhibition of NF-kappaB and AP-1 Gene Expression
Research on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide (a structurally similar compound) explored its role as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. This compound showed potential for improving oral bioavailability and was evaluated for cell-based activity and gastrointestinal permeability (Palanki et al., 2000).
Metabolism in Chronic Myelogenous Leukemia Patients
A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, identified main metabolic pathways in humans, providing insights into its pharmacokinetics (Gong et al., 2010).
Chemical Modification for Enhanced Biological Properties
Investigations into the chemical modification of certain molecules aimed at enhancing their analgesic properties reveal the potential for optimizing biological properties through structural adjustments (Ukrainets et al., 2015).
Propiedades
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O2/c1-13-12-15(30-14(2)28-20-17(22(30)32)7-5-11-27-20)9-10-19(13)29-21(31)16-6-3-4-8-18(16)23(24,25)26/h3-12H,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYELMONQATUGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.